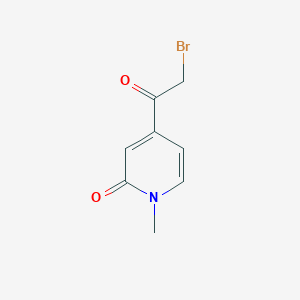
Tipelukast-D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tipelukast-D6 is a deuterium-labeled analogue of Tipelukast, a sulfidopeptide leukotriene receptor antagonist. It is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C29H32D6O7S, and it has a molecular weight of 536.71 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tipelukast-D6 involves the incorporation of deuterium atoms into the molecular structure of Tipelukast. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tipelukast-D6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
Tipelukast-D6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Tipelukast-D6 exerts its effects by acting as a leukotriene receptor antagonist. It binds to leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This results in reduced inflammation and fibrosis. The molecular targets include leukotriene receptors, and the pathways involved are related to the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Hydroxy Tipelukast-D6: A hydroxylated derivative of this compound.
Tipelukast: The non-deuterated form of this compound.
Other Leukotriene Receptor Antagonists: Such as Montelukast and Zafirlukast
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it an ideal tracer in metabolic studies, as it can be easily distinguished from its non-deuterated counterpart. Additionally, the deuterium labeling can enhance the stability and bioavailability of the compound .
Properties
Molecular Formula |
C29H38O7S |
|---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanyl-1,1,2,2,3,3-hexadeuteriopropoxy]-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)/i8D2,17D2,18D2 |
InChI Key |
KPWYNAGOBXLMSE-YUZNWSDISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=C(C(=C(C=C1)C(=O)C)OCCCC(=O)O)CCC)C([2H])([2H])SC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




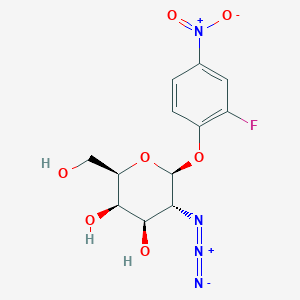

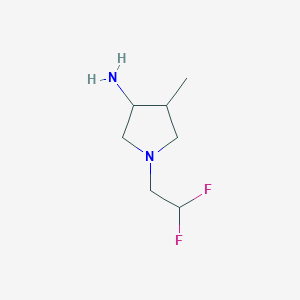

![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
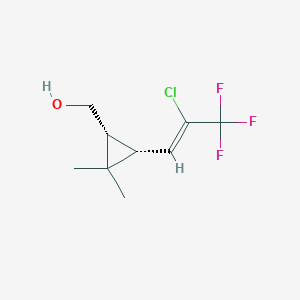
![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
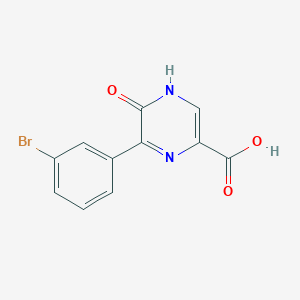
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)
![(2R)-2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-N,N,N-trimethyl-4-oxo-1-butanaminium Chloride](/img/structure/B13843361.png)
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
